1-Chloro-6-cyclopentyl isoquinoline
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Overview
Description
1-Chloro-6-cyclopentyl isoquinoline is an organic compound with the molecular formula C14H14ClN. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1-Chloro-6-cyclopentyl isoquinoline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Friedlander heteroannulation method, which uses molecular iodine as a catalyst in ethanol or nano ZnO as a catalyst under solvent-free conditions .
Chemical Reactions Analysis
1-Chloro-6-cyclopentyl isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-Chloro-6-cyclopentyl isoquinoline has several scientific research applications:
Biology: The compound is used in biochemical studies to understand its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6-cyclopentyl isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .
Comparison with Similar Compounds
1-Chloro-6-cyclopentyl isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the chlorine and cyclopentyl substituents.
6-Cyclopentyl isoquinoline: Similar but without the chlorine atom.
1-Chloro isoquinoline: Similar but without the cyclopentyl group.
These comparisons highlight the unique combination of substituents in this compound, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14ClN |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-chloro-6-cyclopentylisoquinoline |
InChI |
InChI=1S/C14H14ClN/c15-14-13-6-5-11(10-3-1-2-4-10)9-12(13)7-8-16-14/h5-10H,1-4H2 |
InChI Key |
GOESDGDRYKXMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
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